molecular formula C17H15F3N4S B10921951 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10921951
M. Wt: 364.4 g/mol
InChI Key: SYAIKRODGWFSBG-UHFFFAOYSA-N
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Description

2-{[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a benzothiophene moiety, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as cyclopropylamine and trifluoromethyl ketone.

    Benzothiophene Synthesis: The benzothiophene moiety can be prepared via a cyclization reaction of a suitable thiophene precursor.

    Coupling Reaction: The pyrimidine and benzothiophene intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.

    Introduction of the Cyanide Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions of pyrimidine and benzothiophene derivatives with biological targets. Its cyanide group can also be used to label biomolecules for imaging studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways involved in disease.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-{[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets. The pyrimidine ring may interact with nucleic acids or proteins, while the benzothiophene moiety may interact with lipid membranes. The cyanide group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL METHYL ETHER
  • 2-{[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL ACETATE

Uniqueness

The presence of the cyanide group in 2-{[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15F3N4S

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H15F3N4S/c18-17(19,20)14-7-12(9-5-6-9)22-16(23-14)24-15-11(8-21)10-3-1-2-4-13(10)25-15/h7,9H,1-6H2,(H,22,23,24)

InChI Key

SYAIKRODGWFSBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4CC4)C#N

Origin of Product

United States

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